molecular formula C13H9IN2 B12875841 4-Iodo-3-phenyl-1H-pyrrolo[2,3-b]pyridine

4-Iodo-3-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12875841
M. Wt: 320.13 g/mol
InChI Key: GCQGNZPCVGMZRV-UHFFFAOYSA-N
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Description

4-Iodo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of an iodine atom at the 4th position and a phenyl group at the 3rd position of the pyrrolo[2,3-b]pyridine core. Pyrrolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-Iodo-3-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the iodination of 3-phenyl-1H-pyrrolo[2,3-b]pyridine using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-Iodo-3-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with various nucleophiles such as amines, thiols, and alkoxides. Common reagents for these reactions include sodium hydride, potassium carbonate, and cesium carbonate.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Iodo-3-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This inhibition can induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

4-Iodo-3-phenyl-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H9IN2

Molecular Weight

320.13 g/mol

IUPAC Name

4-iodo-3-phenyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H9IN2/c14-11-6-7-15-13-12(11)10(8-16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

GCQGNZPCVGMZRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=NC=CC(=C23)I

Origin of Product

United States

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